2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 2-(Difluoromethyl)piperidine under controlled conditions to form the desired product . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Scientific Research Applications
2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Compared to other isoindole-1,3-dione derivatives, 2-[2-[2-(Difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione is unique due to the presence of the difluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
Phthalimide: A simpler isoindole-1,3-dione derivative with broad applications in pharmaceuticals and agriculture.
N-Substituted isoindole-1,3-diones: These compounds vary in their substituents, leading to different biological activities and applications.
Properties
IUPAC Name |
2-[2-[2-(difluoromethyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c17-14(18)12-7-3-4-8-19(12)13(21)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-2,5-6,12,14H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSYLDGFCABQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)F)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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